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Executive Summary

Tozadenant (also known as Zaladenant or SYN115) is a selective antagonist of the adenosine
A2A receptor that was investigated as a potential non-dopaminergic therapy for Parkinson's
disease. The primary therapeutic goal of Tozadenant was to reduce "off" time, the periods when
the symptoms of Parkinson's disease return between doses of levodopa. While showing initial
promise in preclinical and early-phase clinical trials, the development of Tozadenant was
ultimately halted during Phase 3 trials due to severe safety concerns, specifically cases of
agranulocytosis, some of which were fatal. This guide provides a comprehensive technical
overview of Tozadenant, summarizing its mechanism of action, preclinical and clinical data, and
the experimental methodologies employed in its research. The information presented here is
intended to serve as a valuable resource for researchers in the field of neurodegenerative
disease and drug development.

Mechanism of Action

Tozadenant is a potent and selective antagonist of the adenosine A2A receptor.[1] These
receptors are highly concentrated in the basal ganglia, a group of subcortical nuclei critical for
motor control.[2] Specifically, A2A receptors are co-localized with dopamine D2 receptors on
striatopallidal neurons of the "indirect pathway," a neural circuit that inhibits movement.
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In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in
dopamine signaling in the striatum. This results in an overactivity of the indirect pathway,
contributing to the motor symptoms of the disease. Adenosine, acting on A2A receptors,
enhances the activity of the indirect pathway. By blocking these A2A receptors, Tozadenant
was designed to reduce the inhibitory output of the indirect pathway, thereby restoring a more
balanced level of motor activity and potentiating the effects of dopamine.[3]

Quantitative Data Summary

ble 1- In Vi indi finity of I

Receptor Species Parameter Value (nM)
Adenosine A2A Human Ki 11.5[4]
Adenosine A2A Rhesus Ki 6[4]

Table 2: Preclinical Efficacy of Tozadenant in Animal

Models of Non-Motor Symptoms[5]

Animal Model Test Dose (mg/kg) Outcome

10.6% reduction in

Rat Forced Swim Test 3 immobility time
(p=0.13)

27.3% reduction in
10 immobility time
(p=0.02)

31.5% reduction in

30 immobility time
(p=0.003)
152% increase in time
Rat Elevated Plus-Maze 30 )
in open arms (p=0.02)
Chronic Mild Stress- ] Significant reduction
Rat ) 1 or 3 (IP, once daily) ) o
Induced Anhedonia in anhedonia index
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Table 3: Clinical Efficacy of Tozadenant in Parkinson's

Disease (Phase 2b Study)[4]

Change in Mean Daily

Treatment Group (twice

. "Off" Time vs. Placebo p-value

daily)

(hours)
Tozadenant 60 mg Not significant
Tozadenant 120 mg -1.1 0.0039
Tozadenant 180 mg -1.2 0.0039
Tozadenant 120 mg and 180

-1.1 0.0006

mg combined

Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is a general representation of a competitive radioligand binding assay used to
determine the affinity of a compound for a specific receptor.

o Materials:

o Membrane preparations from cells expressing the human adenosine A2A receptor (e.g.,
HEK293 or CHO cells).

o Radioligand: [2H]ZM241385 or another suitable A2A receptor antagonist radioligand.
o Unlabeled Tozadenant.

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters.

o Scintillation fluid.

o Scintillation counter.
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e Procedure:

Incubate the cell membrane preparations with a fixed concentration of the radioligand and
varying concentrations of unlabeled Tozadenant in the assay buffer.

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of bound radioactivity using a scintillation counter.

The concentration of Tozadenant that inhibits 50% of the specific binding of the radioligand
(IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models of Parkinson's Disease

This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic

the pathology of Parkinson's disease.

e Procedure:

o

Anesthetize the rats (e.g., Sprague-Dawley) with an appropriate anesthetic.

Using a stereotaxic apparatus, unilaterally inject 6-hydroxydopamine (6-OHDA) into the
medial forebrain bundle or the striatum. The contralateral side can serve as a control.

Allow the animals to recover for a period (e.g., 2-3 weeks) to allow for the full development
of the dopaminergic lesion.

Assess the extent of the lesion and motor deficits using behavioral tests such as
apomorphine- or amphetamine-induced rotations.
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o Administer Tozadenant or vehicle to the lesioned animals and evaluate its effects on motor
performance.

This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce
parkinsonian symptoms in mice.

e Procedure:

o Administer MPTP to mice (e.g., C57BL/6) via systemic injections (e.g., intraperitoneal or
subcutaneous). Different dosing regimens (acute, subacute, or chronic) can be used to
model different aspects of the disease.

o The neurotoxin will lead to a selective loss of dopaminergic neurons in the substantia
nigra.

o After a suitable period for lesion development, assess motor function using tests like the
rotarod, pole test, or open field test.

o Treat the mice with Tozadenant or a placebo and measure the impact on motor deficits.

Behavioral Assays for Non-Motor Symptoms

This test is used to assess antidepressant-like activity.

o Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.qg.,
23-25°C) to a depth where the rat cannot touch the bottom or escape.

e Procedure:
o On the first day (pre-test), place the rat in the cylinder for 15 minutes.
o Twenty-four hours later, administer Tozadenant or vehicle.

o After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the water-filled
cylinder for a 5-minute test session.

o Record the duration of immobility (the time the rat spends floating with only minimal
movements to keep its head above water). A decrease in immobility time is indicative of an
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antidepressant-like effect.
This assay is used to measure anxiety-like behavior.

o Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and
two enclosed arms.

e Procedure:
o Administer Tozadenant or a placebo to the rats.

o After a specified pre-treatment period, place the rat in the center of the maze, facing an
open arm.

o Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).

o Record the time spent in and the number of entries into the open and closed arms. An
increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling in the Basal Ganglia
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Caption: Tozadenant blocks A2A receptors, reducing indirect pathway overactivity in
Parkinson's.

Preclinical to Clinical Development Workflow for a
Parkinson's Disease Drug
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Caption: The typical drug development pipeline from initial discovery to market approval.
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Safety and Discontinuation of Clinical Trials

The clinical development of Tozadenant was terminated in November 2017 due to serious
safety concerns that emerged during the Phase 3 clinical trials.[5][6] Several participants in the
trials developed agranulocytosis, a severe and life-threatening condition characterized by a
dangerously low level of white blood cells (neutrophils), which are crucial for fighting infections.
[7] This led to cases of sepsis, and unfortunately, five fatalities were reported.[7]

Despite implementing enhanced safety monitoring, including more frequent blood cell counts,
the Data Safety Monitoring Board and Acorda Therapeutics concluded that the risks associated
with Tozadenant outweighed its potential benefits, leading to the discontinuation of the entire
clinical development program.[5][8] The exact mechanism by which Tozadenant caused
agranulocytosis has not been fully elucidated.

Conclusion

Tozadenant represented a promising non-dopaminergic approach to treating the motor
fluctuations experienced by many individuals with Parkinson's disease. Its mechanism of action
as a selective adenosine A2A receptor antagonist was well-grounded in the pathophysiology of
the basal ganglia. Preclinical and early clinical studies provided evidence of its potential
efficacy. However, the severe and unpredictable adverse event of agranulocytosis ultimately
led to the cessation of its development. The case of Tozadenant serves as a critical reminder of
the paramount importance of safety in drug development and highlights the challenges in
translating promising preclinical findings into safe and effective therapies for complex
neurodegenerative diseases. The data and methodologies from the Tozadenant research
program, however, remain a valuable resource for the scientific community, offering insights
that can inform the development of future therapies for Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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